![molecular formula C5H5FN2O4S B13563987 methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B13563987.png)
methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group onto a pyrazole ring. One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonyl radicals. This process can be achieved by reacting the pyrazole precursor with sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the fluorosulfonylation process. Additionally, solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonylating agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H5FN2O4S |
---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl 5-fluorosulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
InChI-Schlüssel |
KLNNAVQFUMNTJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.